molecular formula C12H18O2 B1597266 1,4-Dipropoxybenzene CAS No. 3898-41-7

1,4-Dipropoxybenzene

Cat. No. B1597266
CAS RN: 3898-41-7
M. Wt: 194.27 g/mol
InChI Key: PASBRBFJGLGYIM-UHFFFAOYSA-N
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Description

1,4-Dipropoxybenzene is an organic compound with the molecular formula C12H18O2 . It has a molecular weight of 194.270 Da and a ChemSpider ID of 454388 .


Molecular Structure Analysis

The molecule consists of a benzene ring with propoxy groups attached at the 1 and 4 positions . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .


Physical And Chemical Properties Analysis

1,4-Dipropoxybenzene has a density of 1.0±0.1 g/cm3, a boiling point of 276.4±13.0 °C at 760 mmHg, and a flash point of 100.5±19.4 °C . It also has a molar refractivity of 58.1±0.3 cm3, a polar surface area of 18 Å2, and a molar volume of 203.5±3.0 cm3 .

Scientific Research Applications

Molecular Dynamics and Structural Analysis

Research by Clayden et al. (1990) on 1,4-diphenoxybenzene, a compound closely related to 1,4-Dipropoxybenzene, focused on its crystal structure and molecular dynamics. They discovered that the terminal phenyl rings undergo π-flips with a specific activation energy, indicating significant flexibility and dynamics within its molecular structure (Clayden, Williams, & O'Mahoney, 1990).

Materials for Non-aqueous Redox Flow Batteries

Zhang et al. (2017) explored 1,4-Dimethoxybenzene derivatives as catholyte materials in non-aqueous redox flow batteries. They developed a novel molecule, BODMA, with enhanced solubility and chemical stability, demonstrating the potential of such derivatives in energy storage applications (Zhang et al., 2017).

Electro-oxidative Polymerization

Yamamoto et al. (1988) investigated the electro-oxidative polymerization of p-dialkoxybenzenes, including p-dipropoxybenzene. They found that alkoxy groups facilitate the polymerization by reducing oxidation peak potentials, contributing to the development of conductive polymers (Yamamoto, Asada, Nishide, & Tsuchida, 1988).

Overcharge Protection in Lithium-Ion Batteries

Weng et al. (2016) studied derivatives of 1,4-dimethoxybenzene as redox shuttle additives for overcharge protection of lithium-ion batteries. Their research introduced a novel additive, TDTN, exhibiting high polarity, solubility, and electrochemical stability, highlighting the potential of such compounds in enhancing battery safety (Weng, Huang, Shkrob, Zhang, & Zhang, 2016).

Photoreactions of Diaryl Ethers

Hageman, Louwerse, and Mijs (1969) examined the photoreactions of diaryl ethers, including 1,4-diphenoxybenzene. They identified two main reaction pathways: cleavage of the ether bond(s) and a photo-Claisen type rearrangement, demonstrating the photoreactivity of such compounds and their potential applications in photochemistry (Hageman, Louwerse, & Mijs, 1969).

properties

IUPAC Name

1,4-dipropoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASBRBFJGLGYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334497
Record name 1,4-Dipropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dipropoxybenzene

CAS RN

3898-41-7
Record name 1,4-Dipropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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